デキサメタゾンリン酸

説明

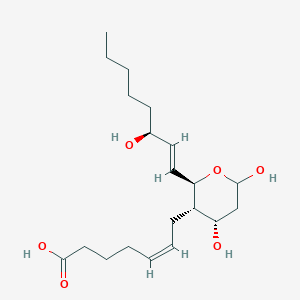

Dexamethasone sodium phosphate is a synthetic adrenocortical steroid with potent anti-inflammatory properties. It is a white or slightly yellow, crystalline powder that is freely soluble in water and highly hygroscopic. The molecular weight of dexamethasone sodium phosphate is 516.41, and its chemical designation is 9-fluoro-11β, 17-dihydroxy-16-methyl-21-(phosphonooxy) pregna-1, 4-diene-3,20-dione disodium salt .

Synthesis Analysis

The synthesis of dexamethasone phosphate is not directly discussed in the provided papers. However, its formulation into microspheres using a solvent evaporation method with a mixture of poly(lactic-co-glycolic acid) and L-polylactic acid (PLGA and L-PLA) has been described. This encapsulation aims to minimize side effects and extend the release time of the drug .

Molecular Structure Analysis

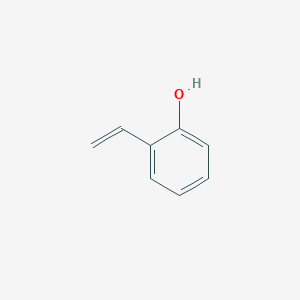

The molecular structure of dexamethasone phosphate is characterized by its steroid backbone with specific functional groups, including a fluorine atom, hydroxyl groups, a methyl group, and a phosphonooxy group, which contribute to its pharmacological activity. The empirical formula is provided as C22H28FNa2O8P, and the structural formula is detailed in the literature .

Chemical Reactions Analysis

Dexamethasone phosphate's chemical reactivity, particularly its intercalation into layered double hydroxides (LDHs), has been studied. The intercalation process is facilitated by electrostatic forces, as indicated by the shifting in the stretching frequency of the phosphate anion of the drug. This process significantly reduces the release rate of dexamethasone phosphate anions from the LDHs .

Physical and Chemical Properties Analysis

The solubility of dexamethasone sodium phosphate has been measured in various solvents, and the solubility data were correlated with the Apelblat equation . Additionally, the pharmacokinetics of dexamethasone phosphate have been investigated in pigs, revealing its volume of distribution and clearance rates after intravenous administration . The drug's stability and kinetics of release have also been studied, with findings suggesting a controlled release profile when intercalated into LDHs .

Relevant Case Studies

Several studies have explored the use of dexamethasone phosphate in different contexts. For instance, its pharmacokinetics were studied after intravenous and intramuscular administration in pigs, providing insights into its absorption and bioavailability . Another study investigated the effects of dexamethasone on phosphatidylinositol synthesis and degradation in cultured human embryonic cells, suggesting a relationship between these processes and the drug's inhibition of cell proliferation . The effectiveness of dexamethasone phosphate encapsulated in microspheres was evaluated in the treatment of brain edema in rats, showing significant improvements compared to systemic administration . Additionally, the drug's stability and release kinetics were studied when intercalated into LDHs, demonstrating a controlled release mechanism .

科学的研究の応用

眼科薬物送達システム

デキサメタゾンナトリウムリン酸(DSP): は、非感染性ぶどう膜炎の治療のための革新的な眼科薬物送達システムで使用されています。 例えば、DSP-Visulexシステムは、DSPを眼に受動拡散によって非侵襲的に投与することを可能にし、前部ぶどう膜炎、後部ぶどう膜炎、および汎ぶどう膜炎などの病状に特に有益です .

膜相互作用研究

デキサメタゾンとそのリン酸誘導体のジミリストイルホスファチジルコリン(DMPC)膜などの膜モデルに対する影響に関する研究が行われています。 これらの研究は、これらの薬物が生物学的膜とどのように相互作用するかを理解するために不可欠であり、これは体がこれらの薬物を吸収するときに最初に遭遇する障壁です .

薬物送達システム

デキサメタゾンを負荷した送達システムは、さまざまな治療用途における可能性を探求されています。これらには、リポソーム、ポリマー、ハイドロゲル、ナノファイバー、シリカ、リン酸カルシウム、およびヒドロキシアパタイトが含まれます。 このようなシステムは、薬物の有効性を高め、副作用を軽減することを目的としています .

骨誘導と骨再生

デキサメタゾンは、骨形成タンパク質(BMP)との相互作用を通じて骨誘導を促進することが知られています。 この特性は、デキサメタゾンを組み込んだ薬物送達システムで利用され、骨再生に不可欠なMSCの骨芽細胞への分化を促進します .

抗炎症作用と免疫抑制作用

デキサメタゾンリン酸は、高い抗炎症作用と免疫抑制作用を持っています。それは、人工呼吸器に接続された重症COVID-19患者の死亡率を減らすことで注目を集めました。 その薬理学的側面を理解することは、集中治療におけるその適用にとって不可欠です .

癌治療

デキサメタゾンは、内分泌療法、標的療法、細胞傷害性化学療法、放射線療法など、癌患者のさまざまな治療戦略で広く使用されています。 特に乳がん患者の臨床設定におけるその役割は、重要な研究分野です .

作用機序

Target of Action

Dexamethasone phosphate primarily targets glucocorticoid receptors, which are part of the nuclear receptor superfamily of intracellular receptors . These receptors play a crucial role in the regulation of gene expression and influence cellular proliferation, differentiation, and apoptosis .

Mode of Action

Dexamethasone phosphate interacts with its targets by binding to the glucocorticoid receptors. This binding results in a conformational change in the receptor, allowing it to translocate into the nucleus. Once in the nucleus, the receptor-dexamethasone complex binds to specific DNA sequences called glucocorticoid response elements, leading to the transcription of target genes . This interaction results in a wide range of effects, including anti-inflammatory and immunosuppressive responses .

Biochemical Pathways

Dexamethasone phosphate affects several biochemical pathways. It inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives, leading to reduced inflammation . It also inhibits NF-Kappa B and other inflammatory transcription factors while promoting anti-inflammatory genes like interleukin-10 . Furthermore, it has been found to upregulate CTLA-4 mRNA and protein in CD4 and CD8 T cells, blocking CD28-mediated cell cycle entry and differentiation .

Pharmacokinetics

Dexamethasone phosphate exhibits good bioavailability, with oral absorption ranging from 61% to 86% . It is metabolized in the liver, primarily by the CYP3A4 enzyme . The elimination of dexamethasone phosphate is mainly through urine, accounting for approximately 10% of the excretion .

Result of Action

The molecular and cellular effects of dexamethasone phosphate’s action are diverse due to its wide range of targets. It suppresses inflammation by reducing the production of inflammatory mediators and reversing increased capillary permeability . It also suppresses the normal immune response . At the cellular level, it can inhibit cell proliferation and trigger mitochondria-mediated apoptotic cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dexamethasone phosphate. For instance, the drug’s efficacy can be affected by the presence of other medications, the patient’s health status, and genetic factors . Additionally, the timing and dosage of dexamethasone phosphate administration can significantly impact its effectiveness . It’s also worth noting that the drug’s action can be influenced by the physiological environment, such as pH and temperature .

Safety and Hazards

特性

IUPAC Name |

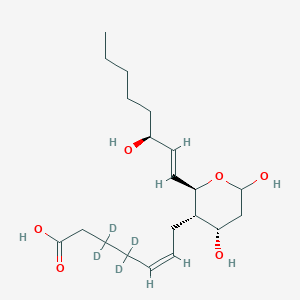

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQODGRNSFPNSQE-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047430 | |

| Record name | Dexamethasone phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312-93-6 | |

| Record name | Dexamethasone phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BP70L44PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

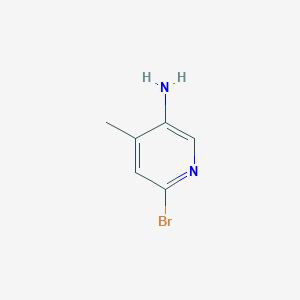

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)